molecular formula C6H11ClN2O B15131233 4,7-Diazaspiro[2.5]octan-6-one hydrochloride CAS No. 1638761-35-9

4,7-Diazaspiro[2.5]octan-6-one hydrochloride

Cat. No.: B15131233
CAS No.: 1638761-35-9
M. Wt: 162.62 g/mol
InChI Key: VIKPUNNKDJKOAQ-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octan-6-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 . It is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and manufacturing processes. These methods are designed to produce the compound in large quantities while maintaining high purity and quality standards. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octan-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

4,7-Diazaspiro[2.5]octan-6-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,7-Diazaspiro[2.5]octan-6-one hydrochloride can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .

Properties

CAS No.

1638761-35-9

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

4,7-diazaspiro[2.5]octan-6-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-5-3-8-6(1-2-6)4-7-5;/h8H,1-4H2,(H,7,9);1H

InChI Key

VIKPUNNKDJKOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC(=O)CN2.Cl

Origin of Product

United States

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